Lack of 5α-Reductase Type 1 Inhibition Differentiates 17,17-Dimethyl-18-nor-2-oxa-5alpha-androst-13-en-3-one from Androgenic Analogs
A key differential property is its lack of activity against human steroid 5-alpha-reductase type 1 (SRD5A1). In contrast to some structurally related androgenic/anabolic steroids that modulate this pathway, the target compound shows no inhibition up to 10 μM [1]. This property is essential for ensuring it does not interfere with enzyme activity assays when used as an analytical standard.
| Evidence Dimension | Inhibition of human Steroid 5-alpha-reductase type 1 |
|---|---|
| Target Compound Data | No inhibition up to 10 μM |
| Comparator Or Baseline | Active SRD5A1 inhibitors (e.g., Finasteride, IC50 ~10 nM) as a class-level reference |
| Quantified Difference | >1000-fold less potent than known inhibitors; effectively inactive at concentrations up to 10 μM. |
| Conditions | Recombinant CHO cells expressing human SRD5A1 [1] |
Why This Matters
This inactivity confirms the compound's suitability as an analytical reference standard that will not introduce off-target biological effects or interfere with enzyme-based assays during method development and validation.
- [1] BindingDB. (2024). Assay Summary for CHEMBL204894 (CHEMBL808564). BindingDB Entry ID: 50034963. View Source
